Nifurtimox

Descripción general

Descripción

Nifurtimox es un derivado de nitrofurano utilizado principalmente como medicamento antiparasitario. Se comercializa bajo la marca Lampit y se utiliza para tratar la enfermedad de Chagas (tripanosomiasis americana) y la tripanosomiasis africana (enfermedad del sueño) . This compound fue desarrollado por Bayer y se ha utilizado desde 1965 . Está incluido en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Nifurtimox se sintetiza mediante un proceso de múltiples pasos que involucra la reacción de 5-nitro-2-furaldehído con 3-metil-4-tiomorfolina-1,1-dióxido . Las condiciones de reacción típicamente implican el uso de disolventes como el etanol y catalizadores para facilitar la formación del producto final .

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Nifurtimox experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro en this compound se puede reducir para formar radicales de nitroanión.

Reducción: El grupo nitro también puede sufrir una reducción para formar aminas.

Sustitución: This compound puede participar en reacciones de sustitución nucleófila.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes reductores como el borohidruro de sodio y agentes oxidantes como el peróxido de hidrógeno . Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para asegurar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound incluyen aminas reducidas y derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Nifurtimox tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como compuesto modelo para estudiar derivados de nitrofurano y su reactividad.

Biología: Investigado por sus efectos en los procesos celulares y su potencial como agente antiparasitario.

Medicina: Utilizado en el tratamiento de la enfermedad de Chagas y la enfermedad del sueño.

Industria: Employed in the development of new antiparasitic drugs and formulations.

Mecanismo De Acción

El mecanismo de acción exacto de nifurtimox no se comprende completamente, pero se cree que implica la biorreducción del grupo nitro para formar radicales de nitroanión . Estos radicales experimentan un ciclo redox con oxígeno molecular, lo que lleva a la generación de especies reactivas de oxígeno (ROS) . Los ROS causan daño a los componentes celulares, incluido el ADN, las proteínas y los lípidos, lo que finalmente lleva a la muerte del parásito .

Comparación Con Compuestos Similares

Compuestos Similares

Benznidazol: Otro derivado de nitrofurano utilizado para tratar la enfermedad de Chagas.

Pentamidina: Utilizado para tratar la tripanosomiasis africana y otras infecciones parasitarias.

Singularidad de Nifurtimox

This compound es único en su capacidad de generar especies reactivas de oxígeno a través del ciclo redox, lo que contribuye a su actividad antiparasitaria . También destaca por su inclusión en terapias combinadas, como el tratamiento combinado de this compound-eflornitina para la enfermedad del sueño .

Actividad Biológica

Nifurtimox is a nitrofuran derivative primarily used in the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. Its biological activity involves complex mechanisms that target the parasite while sparing mammalian cells, although some cytotoxic effects on human cells have also been observed. This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound is activated by nitroreductase enzymes, particularly type I nitroreductases (NTRs) found in trypanosomes. These enzymes reduce this compound to reactive metabolites that exert cytotoxic effects on T. cruzi by:

- Inhibiting Dehydrogenase Activity : this compound reduces the activity of key dehydrogenases in the parasite, disrupting its metabolic processes .

- Generating Reactive Oxygen Species (ROS) : The activation of this compound leads to the production of ROS, which can damage cellular components and lead to cell death .

- Oxygen-Insensitive Reduction : NTRs catalyze the four-electron reduction of this compound under both aerobic and anaerobic conditions, producing an unsaturated open-chain nitrile that is cytotoxic to both parasites and mammalian cells at similar concentrations .

Chagas Disease Treatment

This compound has been shown to be effective in treating both acute and chronic Chagas disease. A significant study involving pediatric patients demonstrated:

- Serological Response : In a cohort treated for 60 days, 32.9% achieved negative seroconversion, indicating successful treatment outcomes compared to historical controls .

- Long-Term Efficacy : A long-term follow-up study involving 1,497 adults indicated that those treated with this compound were more than twice as likely to achieve negative seroconversion compared to untreated individuals (hazard ratio of 2.22) over a median follow-up period of 2.1 years .

Combination Therapy

Recent studies have explored the efficacy of this compound in combination with other treatments:

- This compound and Eflornithine : A study involving late-stage sleeping sickness patients showed high efficacy rates (90.3% to 100%) with this combination therapy .

Safety Profile

While this compound is effective, it is associated with various side effects:

- Adverse Events : In pediatric studies, treatment-emergent adverse events were reported in about 28% of patients, mostly mild or moderate .

- Tolerability Issues : In adults with chronic Chagas disease, this compound was poorly tolerated, leading to low treatment completion rates due to side effects such as nausea and neuropathy .

Data Summary Table

| Study | Population | Treatment Duration | Negative Seroconversion Rate | Adverse Events |

|---|---|---|---|---|

| Pediatric Chagas Disease Study | 72 children | 60 days | 32.9% | 28.3% mild/moderate |

| Adult Chronic Chagas Disease Study | 1,497 adults | Variable | Hazard ratio 2.22 | Poor tolerability reported |

| Combination Therapy Study | 48 late-stage patients | 10 days | 90.3% - 100% | Major adverse events noted |

Propiedades

Key on ui mechanism of action |

The mechanism of action of nifurtimox has not been fully elucidated, however, is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on Trypanosoma cruzi, the parasite causing Chagas disease. The antiprotozoal actions of nifurtimox occur both intracellularly and extracellularly. Inhibition of parasite dehydrogenase activity is another purported mode of action of nifurtimox that warrants further research. |

|---|---|

Número CAS |

23256-30-6 |

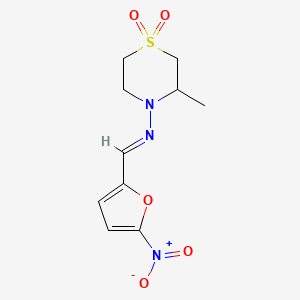

Fórmula molecular |

C10H13N3O5S |

Peso molecular |

287.29 g/mol |

Nombre IUPAC |

(Z)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C10H13N3O5S/c1-8-7-19(16,17)5-4-12(8)11-6-9-2-3-10(18-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/b11-6- |

Clave InChI |

ARFHIAQFJWUCFH-WDZFZDKYSA-N |

SMILES |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |

SMILES isomérico |

CC1CS(=O)(=O)CCN1/N=C\C2=CC=C(O2)[N+](=O)[O-] |

SMILES canónico |

CC1CS(=O)(=O)CCN1N=CC2=CC=C(O2)[N+](=O)[O-] |

Apariencia |

Solid powder |

Punto de ebullición |

550.3±50.0 |

melting_point |

177-183 |

Key on ui other cas no. |

23256-30-6 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>5 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bayer 2502 Lampit Nifurtimox |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Nifurtimox against trypanosomes?

A1: this compound is a prodrug that requires activation within the parasite. The key activation step is catalyzed by a trypanosomal type I nitroreductase (NTR). This enzyme reduces this compound, leading to the formation of an unsaturated open-chain nitrile metabolite. This metabolite is highly cytotoxic to trypanosomes and is considered the primary effector molecule. [] []

Q2: Does this compound's mechanism involve oxidative stress?

A2: While earlier studies suggested oxidative stress as the primary mechanism, recent research points to the crucial role of type I NTR-mediated activation and the formation of a cytotoxic nitrile metabolite. [] [] Although this compound can induce oxidative stress, this appears less critical for its selective toxicity towards trypanosomes.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C11H13N3O5S and a molecular weight of 287.3 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A5: Yes, studies utilize techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and HRMS/MS, alongside offline liquid scintillation counting of radiolabeled samples, to analyze this compound and its metabolites. Nuclear magnetic resonance (NMR) spectroscopy is also employed for structural confirmation. []

Q5: Are there studies exploring this compound stability under different conditions?

A6: Yes, research indicates that food intake significantly enhances this compound bioavailability, suggesting its absorption is influenced by food intake. [] This highlights the importance of administration conditions for optimal drug exposure.

Q6: Does this compound possess any catalytic properties itself?

A7: this compound itself is not known to exhibit catalytic properties. It acts as a prodrug, relying on enzymatic activation by the trypanosomal type I NTR for its anti-parasitic activity. [] []

Q7: Have there been any computational studies on this compound?

A7: There is limited information available regarding specific computational studies or QSAR models developed for this compound in the provided abstracts.

Q8: How do structural modifications of this compound affect its trypanocidal activity?

A9: Research on 5-nitrofurans, a class of compounds similar to this compound, reveals that even minor structural modifications significantly impact their interaction with TbNTR. Some modifications resulted in compounds with a 50-fold higher affinity for TbNTR than this compound. [] These derivatives also exhibited enhanced trypanocidal activity with lower IC50 values. [] Further research is necessary to fully understand the SAR of this compound and optimize its efficacy.

Q9: Are there any 5-nitrofurans with improved activity against this compound-resistant trypanosomes?

A10: Yes, pentacyclic nitrofurans, structurally distinct from this compound, demonstrated potent activity against both drug-susceptible and this compound-resistant trypanosome strains. [] This suggests a different activation mechanism for these compounds, making them promising candidates for overcoming this compound resistance.

Q10: Are there any formulation strategies to improve this compound's bioavailability?

A11: Recent studies have focused on developing new formulations of this compound, particularly for pediatric use. The development of divisible and dispersible tablets (30 mg and 120 mg) has been shown to improve dose accuracy. [] Additionally, administration with food significantly enhances this compound bioavailability. []

Q11: Is there information on the environmental impact of this compound?

A11: The provided abstracts do not offer specific details about the environmental impact or degradation pathways of this compound. Further investigation is needed to assess its potential ecotoxicological effects and appropriate waste management strategies.

Q12: How is this compound metabolized in the body?

A13: this compound undergoes extensive metabolism, primarily through reduction and nucleophilic attack, with some evidence of oxidation. More than 30 metabolites have been identified in the urine of rats administered this compound. [] Interestingly, typical hepatic and renal drug-metabolizing enzymes do not appear to play a major role in this compound's metabolism. []

Q13: What is the efficacy of this compound in treating Chagas disease in children?

A15: A recent study (CHICO) demonstrated that this compound administered for 60 days, with age- and weight-adjusted dosing, was superior to historical placebo controls in achieving a serological response at 12 months post-treatment in children with Chagas disease. [] The study also confirmed a favorable safety profile for the drug in this population. [] Further long-term follow-up is needed to evaluate the durability of the response and the potential for cure.

Q14: Has this compound shown any efficacy against other parasitic diseases?

A16: Studies have explored this compound's potential against Toxoplasma gondii, the parasite responsible for toxoplasmosis. While this compound alone showed limited efficacy, combining it with pyrimethamine significantly reduced mortality in infected mice compared to either drug alone. [] This suggests a possible synergistic effect and warrants further investigation.

Q15: Does this compound demonstrate activity against tumor cells?

A17: In vitro and in vivo studies have revealed that this compound exhibits cytotoxic activity against various tumor cell lines, including neuroblastoma and medulloblastoma. [] [] The drug induces apoptosis in these cells, potentially through mechanisms involving oxidative stress and modulation of signaling pathways like AKT-GSK3β. [] []

Q16: Are there any clinical trials investigating this compound for cancer treatment?

A18: Yes, a phase 1 dose-escalation trial in pediatric patients with relapsed/refractory neuroblastoma has been conducted. [] The study determined the maximum tolerated dose (MTD) and demonstrated that this compound was generally well-tolerated. Notably, some tumor responses were observed, both with this compound as a single agent and in combination with chemotherapy. []

Q17: What are the known mechanisms of resistance to this compound in trypanosomes?

A19: Resistance to this compound in Trypanosoma brucei has been linked to alterations in the type I NTR. Studies identified resistant parasites with either a loss of one NTR gene copy or a significant decrease in NTR transcription. [] This highlights the crucial role of this enzyme in this compound activation and the emergence of resistance.

Q18: Does cross-resistance exist between this compound and other nitro drugs?

A20: Yes, significant cross-resistance has been observed between this compound and other nitro drugs, particularly fexinidazole, another nitroaromatic compound under investigation for trypanosomiasis. [] [] This cross-resistance is likely due to their shared reliance on the type I NTR for activation. [] []

Q19: Are there efforts to improve this compound delivery to specific targets?

A22: While the provided abstracts don't detail specific drug delivery strategies, one study explored encapsulating this compound in ethylcyanoacrylate nanoparticles. [] This formulation showed promising results in vitro, demonstrating enhanced trypanocidal activity against both trypomastigotes and intracellular amastigotes with reduced cytotoxicity compared to free this compound. [] This highlights the potential of nanoformulations for improving this compound delivery and therapeutic index.

Q20: What analytical methods are used to quantify this compound and its metabolites?

A24: High-performance liquid chromatography (HPLC) coupled with various detection methods, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is widely used for the identification and quantification of this compound and its metabolites in biological samples. []

Q21: How is the in vitro susceptibility of Trypanosoma cruzi to this compound determined?

A25: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the in vitro susceptibility of T. cruzi to this compound. This colorimetric assay measures cell viability and allows for the determination of the drug concentration that inhibits parasite growth by 50% (IC50). [] []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.